Fluorescence Quantum Yield Comparison: DPB vs. trans-Stilbene vs. DPH in Non-Polar Solvent
In hexane solution, 1,4-diphenylbutadiene (DPB) exhibits a fluorescence quantum yield (Φ) of 0.42 [1]. This value is intermediate between the significantly lower yield of the shorter conjugated analog trans-stilbene (Φ = 0.044 in hexane) [2] and the substantially higher yield of the longer analog 1,6-diphenylhexatriene (DPH, Φ = 0.78 in cyclohexane) [3]. This quantifiable difference confirms that DPB provides a distinct balance of emission intensity and photostability, avoiding the near-quantitative non-radiative decay of stilbene and the higher cost/synthetic complexity of DPH.
| Evidence Dimension | Fluorescence Quantum Yield (Φ) |
|---|---|
| Target Compound Data | 0.42 |
| Comparator Or Baseline | trans-Stilbene: 0.044; 1,6-Diphenylhexatriene (DPH): 0.78 |
| Quantified Difference | DPB is 9.5x higher than trans-stilbene; DPH is 1.86x higher than DPB. |
| Conditions | DPB: hexane, λex=320nm; trans-Stilbene: hexane, λex=290nm; DPH: cyclohexane, λex=336nm (values from PhotochemCAD database). |
Why This Matters
For fluorescence-based applications, a quantum yield of 0.42 offers sufficient brightness for detection while minimizing concentration quenching issues often associated with extremely bright emitters like DPH.
- [1] Allen, M. T.; Miola, L.; Whitten, D. G. Host-guest interactions: A fluorescence investigation of the solubilization of diphenylpolyene solute molecules in lipid bilayers. J. Am. Chem. Soc. 1988, 110, 3198-3206. Data compiled in PhotochemCAD. View Source
- [2] DiCesare, N.; Lakowicz, J. R. Spectral properties of fluorophores combining the boronic acid group with electron donor or withdrawing groups. Implication in the development of fluorescence probes for saccharides. J. Phys. Chem. A 2001, 105, 6834-6840. Data compiled in PhotochemCAD. View Source
- [3] Berlman, I. B. Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press: New York, 1965. Data compiled in PhotochemCAD. View Source
